N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide

Catalog No.
S7203625
CAS No.
M.F
C17H18N2O4S
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamid...

Product Name

N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide

IUPAC Name

N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C17H18N2O4S/c1-2-23-16-10-6-4-8-14(16)17(20)18-24(21,22)19-12-11-13-7-3-5-9-15(13)19/h3-10H,2,11-12H2,1H3,(H,18,20)

InChI Key

IJUFFAJDCFRDHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide (ISE-1) is a small molecule that belongs to the class of sulfonylurea compounds. Sulfonylureas are a group of drugs that are used in the treatment of type 2 diabetes by stimulating insulin secretion from the pancreas. ISE-1 was first reported in 2013 as a potent inhibitor of cell growth in prostate cancer cells.
ISE-1 is a white to light yellow powder with a molecular weight of 397.46 g/mol. It has a melting point of 236-237°C and a solubility of 0.19 mg/mL in water. It is stable at room temperature and can be stored as a solid.
The synthesis of ISE-1 involves several steps, including the reaction of ethyl 2-bromoacetate with 2-aminoethanol, followed by the reaction of the intermediate with 2-ethoxybenzamide. The final step involves the reaction of the resulting product with indole-2-sulfonyl chloride. The compound was characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
for the detection and quantification of ISE-1 include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These methods have been used to analyze the compound in biological samples and in experiments involving prostate cancer cells.
ISE-1 has been shown to inhibit cell growth in several cancer cell lines, including prostate cancer, breast cancer, and lung cancer cells. The compound acts by inducing cell cycle arrest and apoptosis in cancer cells. In addition, ISE-1 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it has potential as an anti-metastatic agent.
In toxicity studies, ISE-1 was found to have low toxicity in vitro and in vivo experiments. The compound did not cause significant toxicity or adverse effects in animals at doses up to 300 mg/kg. However, further toxicological studies are needed to determine the long-term effects of ISE-1.
ISE-1 has potential applications in several areas of scientific research and industry. In addition to its anti-cancer properties, ISE-1 has been shown to have anti-inflammatory and anti-oxidant activity in experiments with cells and animals. The compound also has potential applications in drug discovery, as it has been shown to enhance the efficacy of certain anti-cancer drugs, such as docetaxel.
Currently, research on ISE-1 is focused on exploring its therapeutic potential in cancer and other diseases. Recent studies have investigated the molecular mechanisms of ISE-1's anti-cancer activity and have identified potential molecular targets for the compound. Other studies have focused on optimizing the compound's structure to enhance its potency and selectivity.
ISE-1 has potential implications in several fields of research and industry, including cancer therapeutics, drug discovery, and anti-inflammatory agents. The compound's anti-cancer properties make it a promising candidate for the treatment of several types of cancer, including prostate cancer, breast cancer, and lung cancer. Its ability to enhance the efficacy of other anti-cancer drugs also makes it a valuable component of combination therapies. In drug discovery, ISE-1 can be used as a lead compound to design more potent and selective anti-cancer drugs. Finally, the compound's anti-inflammatory and anti-oxidant properties make it a potential candidate for the development of new anti-inflammatory drugs.
Although ISE-1 has shown promising anti-cancer activity in experiments, there are still several limitations that need to be addressed. One limitation is the lack of clinical studies on the compound's efficacy and safety in humans. In addition, more studies are needed to determine the optimal dosage and treatment schedule for the compound. Finally, further research is needed to understand the molecular mechanisms of ISE-1's anti-cancer activity and to identify potential drug targets.
Possible future directions for research on ISE-1 include:
1. Conducting clinical trials to determine the compound's efficacy and safety in humans with cancer.
2. Examining its potential as a radioprotective agent in cancer radiotherapy.
3. Investigating its effects on cancer stem cells and tumor microenvironment.
4. Studying its potential as a neuroprotective agent in neurodegenerative diseases.
5. Developing more potent and selective analogs of ISE-1.
6. Investigating its potential as a scaffold for the design of new anti-cancer drugs that target specific molecular pathways.
7. Investigating its effects on other diseases, such as diabetes and cardiovascular diseases.
In conclusion, ISE-1 is a compound with promising potential applications in various fields of research and industry, particularly in cancer therapeutics and drug discovery. While limitations and further research are needed to fully understand the compound's safety and efficacy, ISE-1 presents a valuable candidate for researchers in these fields to pursue.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.09872823 g/mol

Monoisotopic Mass

346.09872823 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types